2,4-Di-tert-butylthiophene 1-oxide
Description
Properties
CAS No. |
192462-20-7 |
|---|---|
Molecular Formula |
C12H20OS |
Molecular Weight |
212.35 g/mol |
IUPAC Name |
2,4-ditert-butylthiophene 1-oxide |
InChI |
InChI=1S/C12H20OS/c1-11(2,3)9-7-10(12(4,5)6)14(13)8-9/h7-8H,1-6H3 |
InChI Key |
MJRBEMYWWPMPCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CS1=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylthiophene 1-oxide typically involves the oxidation of 2,4-Di-tert-butylthiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butylthiophene 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.
Reduction: Reduction reactions can revert the compound back to 2,4-Di-tert-butylthiophene.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dichloromethane, methanol, ethanol.
Major Products
Thiophene 1,1-dioxide: Formed through further oxidation.
2,4-Di-tert-butylthiophene: Formed through reduction.
Scientific Research Applications
2,4-Di-tert-butylthiophene 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential role in drug metabolism and as a metabolite of thienyl-containing pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butylthiophene 1-oxide involves its reactivity as a thiophene derivative. The oxygen atom at the 1 position increases the electron density on the sulfur atom, making the compound more reactive towards electrophiles. This reactivity is exploited in various chemical reactions, including cycloadditions and substitutions. The compound can also act as a diene in Diels-Alder reactions, forming cycloadducts with electron-poor dienophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
- Steric Effects: The tert-butyl groups in this compound reduce susceptibility to nucleophilic attack compared to less-hindered sulfoxides, enhancing kinetic stability.
- Electronic Effects: Electron-donating tert-butyl groups may increase electron density at the sulfoxide sulfur, altering redox behavior compared to electron-deficient analogs like phenazine dioxides .
Crystallographic and Structural Insights
- Crystal Packing: Benzothiazinone 1-oxides exhibit layered packing due to π-π interactions . In this compound, steric bulk likely disrupts such interactions, favoring van der Waals-dominated packing.
- Bond Lengths and Angles: The S=O bond in sulfoxides typically ranges from 1.45–1.50 Å. Tert-butyl substituents may elongate this bond slightly (≤0.02 Å) due to increased steric strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
